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4-ethynyl-3-methoxy-1-methyl-1H-pyrazole

Cat. No.: B12284133
M. Wt: 136.15 g/mol
InChI Key: UWZMNUBTEHMUQP-UHFFFAOYSA-N
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Description

Contextualization of Pyrazole (B372694) Heterocycles in Synthetic and Medicinal Chemistry Research

Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a cornerstone in the development of a vast number of biologically active compounds. sigmaaldrich.comsigmaaldrich.com This scaffold is considered a "privileged structure" in drug discovery, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. sigmaaldrich.com The presence of the pyrazole nucleus is a key feature in numerous approved drugs with a wide range of therapeutic applications, including anti-inflammatory, analgesic, anticancer, and antipsychotic agents.

The synthetic versatility of the pyrazole ring allows for the introduction of a wide variety of substituents at different positions, enabling chemists to fine-tune the steric, electronic, and physicochemical properties of the resulting molecules. This adaptability is crucial for optimizing biological activity and pharmacokinetic profiles. The primary method for synthesizing the pyrazole core often involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative, a robust and well-established reaction.

Significance of Ethynyl (B1212043), Methoxy (B1213986), and N-Methyl Substituents in Pyrazole Chemistry

The specific substituents on the pyrazole ring of 4-ethynyl-3-methoxy-1-methyl-1H-pyrazole each play a critical role in defining its chemical character and potential utility.

The ethynyl group (–C≡CH) is a small, rigid, and linear functional group that has gained significant traction in medicinal chemistry. It is recognized as a versatile bioisostere, capable of mimicking other functional groups to enhance biological activity or improve physicochemical properties. For instance, the terminal alkyne can act as a hydrogen bond donor and has been successfully used to replace halogen atoms in drug candidates, a transformation that can be synthetically accessed via Sonogashira cross-coupling reactions. The ethynyl group's reactivity also allows for its use as a "click handle" in chemical biology for target identification and engagement studies.

The methoxy group (–OCH₃) is a common substituent in drug molecules and natural products. Its presence can significantly influence a molecule's properties. On an aromatic ring, the methoxy group is considered to have minimal impact on lipophilicity, which is a critical parameter in drug design. It can act as a hydrogen bond acceptor and its orientation can be crucial for fitting into protein binding pockets. The introduction of a methoxy group can lead to substantial improvements in potency by providing favorable interactions with target proteins.

N-methylation of the pyrazole ring, resulting in the N-methyl group (–CH₃), has important consequences for the molecule's properties. It eliminates the possibility of tautomerism that can occur in N-unsubstituted pyrazoles, leading to a single, well-defined isomer. This modification also removes the hydrogen bond donating capability of the ring nitrogen, which can be critical for modulating binding affinity and selectivity for a particular biological target. Furthermore, N-methylation can impact the metabolic stability and peripheral selectivity of a compound.

Overview of Research Trajectories for this compound

Given the functional group combination in this compound, several research trajectories can be envisioned. A primary focus would likely be in medicinal chemistry, where the compound could serve as a scaffold for the development of novel therapeutic agents. The pyrazole core suggests potential for a range of activities, while the substituents offer multiple points for diversification and optimization. The ethynyl group, in particular, opens up possibilities for post-synthetic modifications through click chemistry or other alkyne-specific reactions to generate libraries of derivatives for biological screening.

Another significant research avenue would be in the development of novel synthetic methodologies. The presence of the reactive ethynyl group in a densely functionalized heterocyclic system presents opportunities for exploring new catalytic transformations and for using the compound as a building block in the synthesis of more complex molecular architectures.

Scope and Objectives of Academic Investigations into the Compound and its Derivatives

Academic investigations into this compound and its derivatives would likely be multi-faceted. Initial studies would focus on the development of efficient and scalable synthetic routes to the parent compound. This would be followed by systematic derivatization of the core structure, particularly at the ethynyl and methoxy positions, to create a library of analogues.

A major objective of these investigations would be to conduct comprehensive structure-activity relationship (SAR) studies. This would involve evaluating the synthesized derivatives for a variety of biological activities, guided by the known pharmacology of pyrazole-based drugs. The goal would be to identify lead compounds with potent and selective activity against specific biological targets.

Chemical Properties of this compound

PropertyValueReference
CAS Number 2694728-99-7
Molecular Formula C₇H₈N₂O
Molecular Weight 136.15 g/mol N/A
IUPAC Name This compound
InChI 1S/C7H8N2O/c1-4-6-5-9(2)8-7(6)10-3/h1,5H,2-3H3
InChI Key UWZMNUBTEHMUQP-UHFFFAOYSA-N
SMILES COc1c(C#C)cn(C)n1N/A

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N2O B12284133 4-ethynyl-3-methoxy-1-methyl-1H-pyrazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8N2O

Molecular Weight

136.15 g/mol

IUPAC Name

4-ethynyl-3-methoxy-1-methylpyrazole

InChI

InChI=1S/C7H8N2O/c1-4-6-5-9(2)8-7(6)10-3/h1,5H,2-3H3

InChI Key

UWZMNUBTEHMUQP-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)OC)C#C

Origin of Product

United States

Reactivity, Functionalization, and Derivatization of 4 Ethynyl 3 Methoxy 1 Methyl 1h Pyrazole

Transformation of the Ethynyl (B1212043) Group

The ethynyl group is a versatile handle for carbon-carbon and carbon-heteroatom bond formation, making it a focal point for the derivatization of the pyrazole (B372694) core.

The terminal alkyne of 4-ethynyl-3-methoxy-1-methyl-1H-pyrazole is amenable to various palladium-catalyzed cross-coupling reactions, which are powerful methods for creating extended π-conjugated systems and introducing diverse substituents.

Sonogashira Coupling: This reaction is particularly well-suited for coupling terminal alkynes with aryl or vinyl halides. While specific examples for this compound are not extensively documented in the provided results, the reactivity of similar ethynyl pyrazoles is well-established. For instance, Sonogashira coupling of substituted 3-iodo-1H-pyrazole derivatives with phenylacetylene (B144264) proceeds under standard conditions [PdCl2(PPh3)2, CuI, Et3N] to afford the corresponding phenylethynyl pyrazoles in high yields. researchgate.netresearchgate.net Similarly, the reaction of 4-bromo-3-methoxy-1-phenyl-1H-pyrazole with acrolein diethyl acetal (B89532), a Heck-type reaction, demonstrates the utility of palladium catalysis in functionalizing the pyrazole core. researchgate.netmdpi.com These examples strongly suggest that this compound would readily participate in Sonogashira reactions with various aryl and vinyl halides to generate a library of substituted pyrazoles. The reaction of 3-bromo-6-methyl-1,2,4,5-tetrazine with terminal alkynes under Sonogashira conditions further highlights the broad applicability of this reaction. chemrxiv.org

A typical Sonogashira coupling reaction is depicted below:

Suzuki Coupling: Although the primary application of Suzuki coupling involves the reaction of boronic acids or esters with halides, the 4-ethynyl group can be transformed into a boronic ester. The related compound, 3-methoxy-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, is commercially available, indicating the feasibility of preparing such intermediates. nih.govchemicalregister.com This boronate derivative could then undergo Suzuki coupling with a wide range of aryl and vinyl halides, providing access to 4-aryl and 4-vinyl pyrazoles.

Heck and Negishi Couplings: While direct Heck coupling with the C-H bond of the alkyne is less common, the pyrazole core itself can be functionalized. For example, the palladium-catalyzed reaction of 4-bromo-3-methoxy-1-phenyl-1H-pyrazole with acrolein diethyl acetal is a Heck-type reaction that yields (2E)-3-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)-2-propenal. mdpi.com This demonstrates the amenability of the pyrazole system to such transformations. Information on Negishi coupling for this specific compound is limited in the provided search results.

Interactive Data Table: Examples of Cross-Coupling Reactions on Related Pyrazole Systems

Coupling ReactionPyrazole SubstrateCoupling PartnerCatalyst SystemProduct TypeReference
Sonogashira Substituted 3-iodo-1H-pyrazolesPhenylacetylenePdCl2(PPh3)2, CuI, Et3N3-(Phenylethynyl)pyrazoles researchgate.netresearchgate.net
Heck 4-Bromo-3-methoxy-1-phenyl-1H-pyrazoleAcrolein diethyl acetalPd(OAc)2, nBu4NOAc, K2CO3, KCl4-(2-Propenal)pyrazole mdpi.com
Sonogashira 3-Bromo-6-methyl-1,2,4,5-tetrazineTerminal alkynesPdCl2(PPh3)2, CuI3-Ethynyl-6-methyl-1,2,4,5-tetrazines chemrxiv.org

The terminal ethynyl group of this compound is an ideal substrate for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. The reaction is known for its reliability, mild reaction conditions, and high yields.

The general scheme for the CuAAC reaction is as follows:

While specific examples utilizing this compound are not detailed in the provided search results, the methodology is broadly applicable to terminal alkynes. For instance, the synthesis of triazole-pyrazole hybrids has been demonstrated through the coupling of ethynyl reagents with azides under CuSO4/ascorbate conditions. Furthermore, a study on functionalized ethynyl oxazoles highlights their versatility in click chemistry with various azides, including benzyl (B1604629) azide (B81097) and azidoacetate, using a CuSO4 catalyst system. chemrxiv.org This strongly supports the potential of this compound as a building block in the synthesis of pyrazole-triazole conjugates, which are of interest in medicinal chemistry and materials science.

The ethynyl group can undergo hydration reactions, typically catalyzed by mercury(II) salts or other transition metals, to yield a methyl ketone at the 4-position of the pyrazole ring. This transformation converts the linear alkyne geometry into a trigonal planar ketone, which can serve as a handle for further functionalization, such as aldol (B89426) condensations or reductive aminations.

Other addition reactions across the carbon-carbon triple bond, such as halogenation (addition of Br2 or Cl2) or hydrohalogenation (addition of HBr or HCl), are also possible, leading to di- and mono-haloalkene derivatives, respectively. These products can then be used in subsequent cross-coupling reactions.

Reactions Involving the Methoxy (B1213986) Substituent

The methoxy group at the 3-position of the pyrazole ring also offers opportunities for chemical modification, primarily through ether cleavage.

The methoxy group can be cleaved to reveal a hydroxyl group, converting the 3-methoxy-1-methyl-1H-pyrazole moiety into a 1-methyl-1H-pyrazol-3-ol derivative. sigmaaldrich.com This transformation is typically achieved using strong acids like HBr or HI, or with Lewis acids such as boron tribromide (BBr3).

The resulting 3-hydroxypyrazole exists in tautomeric equilibrium with its corresponding pyrazolone (B3327878) form. This hydroxyl group can then be utilized for further reactions, such as O-acylation, O-alkylation, or conversion to a triflate for subsequent cross-coupling reactions. The cleavage of a methoxy group is sometimes a necessary step in synthetic sequences where the hydroxyl group is incompatible with earlier reaction conditions. mdpi.com For example, in some cross-coupling reactions, a free hydroxyl group can be unfavorable, necessitating its protection as a methoxy group which can be cleaved later in the synthesis. researchgate.netmdpi.com

The pyrazole ring is an aromatic heterocycle, and the substituents present will direct any potential electrophilic aromatic substitution reactions. The methoxy group is an activating, ortho-, para-directing group in classical aromatic systems. In the context of the 1-methyl-3-methoxypyrazole system, the electron-donating nature of the methoxy group would likely activate the 4-position towards electrophilic attack. However, this position is already substituted with the ethynyl group. The 5-position is adjacent to the N1-methyl group and ortho to the methoxy group, making it a potential site for substitution.

Conversely, the pyrazole ring itself is considered electron-rich, but the relative reactivity of each position towards electrophiles is influenced by all substituents. While direct electrophilic substitution on the pyrazole ring of this specific compound is not detailed in the provided search results, studies on related systems, such as the electrophilic substitution of 3-hydroxy-1-phenylpyrazole at the 4-position, indicate that the ring is susceptible to such reactions. researchgate.net

Reactivity of the Pyrazole Ring System

The reactivity of the pyrazole ring in this compound is influenced by the electronic effects of its substituents: the electron-donating methoxy group at C3, the electron-withdrawing ethynyl group at C4, and the methyl group on the N1 nitrogen.

Electrophilic Aromatic Substitution (e.g., halogenation, nitration, acylation)

The pyrazole ring is generally considered an electron-rich aromatic system, susceptible to electrophilic substitution. The position of substitution is directed by the existing substituents. In the case of this compound, the C5 position is the most likely site for electrophilic attack. This is due to the activating effect of the N1-methyl and C3-methoxy groups, which direct electrophiles to this position.

While specific studies on the halogenation, nitration, or acylation of this compound are not extensively detailed in the provided results, the general principles of pyrazole chemistry suggest that such reactions are feasible. For instance, bromination would likely occur at the C5 position. It has been shown that 4-bromo-1-phenyl-1H-pyrazol-3-ol can be methylated to form 4-bromo-3-methoxy-1-phenyl-1H-pyrazole, indicating that the pyrazole ring can tolerate electrophilic halogenation and subsequent modifications. researchgate.netmdpi.com

Nucleophilic Substitution Reactions (if applicable)

Nucleophilic aromatic substitution on the pyrazole ring itself is generally difficult unless activated by strong electron-withdrawing groups or the presence of a good leaving group. For this compound, direct nucleophilic substitution on the pyrazole ring is not a typical reaction pathway under standard conditions. However, the methoxy group at the C3 position could potentially be a target for nucleophilic displacement under harsh conditions or through conversion to a better leaving group, though this is not a commonly reported transformation.

Oxidation and Reduction Pathways

The pyrazole ring is relatively stable to oxidation. However, the substituents on the ring can undergo oxidation or reduction. The ethynyl group is susceptible to various transformations, including reduction to an ethyl or vinyl group, or oxidative coupling reactions. The pyrazole ring itself can be reduced under forcing conditions, but this is not a common pathway. The oxidation products of some pyrazole derivatives have been studied, indicating that under certain conditions, the ring can be modified. researchgate.net

Annulation Reactions for Fused Heterocyclic Systems

The ethynyl group at the C4 position of this compound is a key functional handle for annulation reactions, allowing for the construction of various fused heterocyclic systems. These reactions are of significant interest in medicinal chemistry due to the diverse biological activities of the resulting compounds.

Pyrazolo[1,5-a]pyrimidines : These fused systems are often synthesized through the condensation of an aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. nih.goveurjchem.comrsc.orgsemanticscholar.org While a direct synthesis from this compound is not explicitly described, the ethynyl group could be transformed into a suitable precursor for such cyclizations. For example, hydration of the ethynyl group would yield an acetyl group, which could then participate in condensation reactions.

Pyrazolo[3,4-b]pyridines : This class of compounds is commonly prepared by the reaction of an aminopyrazole with a β-dicarbonyl compound or an α,β-unsaturated ketone. mdpi.commdpi.comresearchgate.netscispace.com The ethynyl group of this compound can be a versatile synthon for creating the necessary functionality to build the pyridine (B92270) ring. For instance, a Michael addition to the activated alkyne could be followed by cyclization to form the pyridone ring.

Oxazino[4,3-a]indoles : The synthesis of oxazino[4,3-a]indoles typically involves the cyclization of indolylmethanols with various partners. nih.govrsc.orgfao.org A synthetic route starting from this compound would likely involve multi-step transformations to first construct an indole (B1671886) ring fused to the pyrazole, followed by the formation of the oxazine (B8389632) ring.

Synthesis of Structural Analogues and Hybrid Systems

The versatile reactivity of this compound makes it a valuable building block for the synthesis of more complex molecules, including hybrid systems that combine the pyrazole core with other pharmacologically relevant scaffolds.

Pyrazole-Oxindole Hybrid Systems

The synthesis of pyrazole-oxindole hybrids often involves the reaction of a pyrazole-containing nucleophile with an isatin (B1672199) derivative or a related electrophile. The ethynyl group of this compound can be utilized to introduce the necessary functionality for such a coupling. For example, a Sonogashira coupling could be employed to attach the pyrazole to an appropriately substituted indole precursor, which could then be further elaborated to form the oxindole (B195798) ring.

Thiazolyl-Pyrazole Derivatives

One plausible approach involves the Sonogashira cross-coupling reaction . wikipedia.orglibretexts.orgorganic-chemistry.org This palladium-catalyzed reaction is a powerful tool for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org In this context, this compound could be coupled with a halogenated thiazole (B1198619) derivative (e.g., 2-bromothiazole (B21250) or 4-iodothiazole) in the presence of a palladium catalyst, a copper(I) co-catalyst, and a suitable base to afford the corresponding 4-(thiazolyl-ethynyl)-3-methoxy-1-methyl-1H-pyrazole.

Another potential route is the Huisgen 1,3-dipolar cycloaddition . wikipedia.orgnih.govresearchgate.net This reaction, a cornerstone of "click chemistry," involves the [3+2] cycloaddition of an azide with a terminal alkyne to form a 1,2,3-triazole ring. wikipedia.orgnih.gov To generate a thiazolyl-pyrazole linked by a triazole, a thiazole derivative bearing an azide functional group would be required. The reaction of this thiazolyl azide with this compound, typically catalyzed by copper(I), would yield a 1,4-disubstituted triazole, effectively linking the pyrazole and thiazole rings. nih.govresearchgate.net

Furthermore, multicomponent reactions offer an efficient strategy for the one-pot synthesis of complex heterocyclic systems. For instance, a condensation reaction involving a bromoacetyl-pyrazole, thiosemicarbazide, and a carbonyl compound can lead to the formation of thiazolyl-pyrazole derivatives. nih.gov While this does not directly utilize the ethynyl group, it represents an alternative strategy for constructing the desired scaffold.

General synthetic strategies for thiazole derivatives often involve the Hantzsch thiazole synthesis, which is the reaction between an α-haloketone and a thioamide. astate.edu Pyrazoline-thiazole hybrids have also been synthesized via the cyclization of chalcone (B49325) derivatives with thiosemicarbazide, followed by reaction with haloketones. ekb.eg

Indole-Pyrazole Hybrids

The combination of indole and pyrazole moieties in a single molecular framework is of significant interest due to the potential for synergistic biological activities. The terminal alkyne functionality of this compound presents a versatile handle for the synthesis of such hybrids.

A primary and well-established method for coupling an alkyne to an indole ring is the Palladium-catalyzed Sonogashira reaction . nih.gov This would involve the cross-coupling of this compound with a halogenated indole, such as a bromo- or iodo-indole. The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. This would result in a direct carbon-carbon bond between the pyrazole and indole rings, connected by an ethynyl linker.

An alternative approach is the Friedel-Crafts type alkylation of an indole with the pyrazole alkyne. mdpi.comnih.govacs.org Indoles are known to undergo electrophilic substitution, primarily at the C3 position. nih.gov While terminal alkynes are not typically strong electrophiles, their reactivity can be enhanced by the use of a Lewis acid catalyst. This could potentially activate the alkyne of this compound towards nucleophilic attack by the electron-rich indole ring. The success of this approach would depend on the relative nucleophilicity of the indole and the reaction conditions employed.

Research has also demonstrated the synthesis of indole-pyrazole hybrids through other routes, such as the palladium-catalyzed ligandless Heck coupling of 4-ethenyl-1H-pyrazoles with bromoindoles. nih.gov While this involves an ethenyl rather than an ethynyl group, it highlights the utility of palladium catalysis in forging a link between these two heterocyclic systems. Additionally, multicomponent reactions have been developed for the synthesis of complex indole-pyrazole structures. nih.gov

Pyrazole-Based Triarylmethanes

The synthesis of triarylmethanes containing a pyrazole moiety, particularly from an alkynyl precursor like this compound, is not a well-documented transformation. However, one can propose hypothetical synthetic routes based on the known reactivity of alkynes.

A plausible, albeit multi-step, approach would first involve the hydration of the alkyne to a ketone. The ethynyl group of this compound could be converted to an acetyl group (a methyl ketone) through hydration, typically catalyzed by mercury(II) salts in the presence of acid, or by other transition metal catalysts. This would yield 4-acetyl-3-methoxy-1-methyl-1H-pyrazole.

This pyrazolyl ketone could then serve as a precursor for the synthesis of a triarylmethane structure. A common method for synthesizing triarylmethanes is the double arylation of a ketone . This would involve the reaction of the 4-acetyl-3-methoxy-1-methyl-1H-pyrazole with two equivalents of an aryl Grignard reagent or an aryllithium reagent. The initial nucleophilic addition of the organometallic reagent to the carbonyl group would form a tertiary alcohol. Subsequent elimination of water under acidic conditions would generate a resonance-stabilized carbocation, which would then be attacked by a second equivalent of the aryl nucleophile to form the triarylmethane product. The choice of aryl nucleophile would determine the nature of the two additional aryl groups on the methane (B114726) carbon.

Alternatively, the pyrazolyl ketone could undergo a Friedel-Crafts type reaction with two equivalents of an electron-rich aromatic compound, such as phenol (B47542) or aniline, in the presence of a strong acid catalyst. This would proceed through a similar mechanism involving the formation of a carbocation intermediate.

It is important to note that these are proposed synthetic pathways, and their feasibility and efficiency would need to be experimentally verified.

Theoretical and Computational Investigations of 4 Ethynyl 3 Methoxy 1 Methyl 1h Pyrazole

Structure-Activity Relationship (SAR) Studies in Chemical Biology Contexts (Theoretical Prediction of Binding to Molecular Targets)

In the absence of direct experimental data on the biological targets of 4-ethynyl-3-methoxy-1-methyl-1H-pyrazole, theoretical and computational approaches can provide valuable insights into its potential bioactivities and guide future experimental validation. Structure-activity relationship (SAR) studies, based on the analysis of structurally similar compounds and the application of medicinal chemistry principles, allow for the prediction of how this specific combination of functional groups on a pyrazole (B372694) core might interact with biological macromolecules.

The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications. mdpi.comnih.gov The specific substituents at the 1, 3, and 4 positions of the pyrazole ring—namely the N-methyl, 3-methoxy, and 4-ethynyl groups—are critical determinants of the molecule's steric, electronic, and pharmacokinetic properties, and thus its potential binding affinity and selectivity for various protein targets.

Computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are instrumental in predicting these interactions. nih.govmlr.press Molecular docking simulates the placement of a ligand into the binding site of a target protein, estimating the binding affinity and elucidating potential intermolecular interactions. mlr.press QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov

A theoretical SAR analysis for this compound involves dissecting the potential contributions of each of its key functional groups:

The Pyrazole Core: This aromatic heterocycle serves as a rigid scaffold, positioning the substituents in a defined three-dimensional orientation for interaction with a target. nih.gov The two adjacent nitrogen atoms can act as hydrogen bond acceptors, a common interaction in protein-ligand binding. nih.gov

The 1-Methyl Group: N-substitution on the pyrazole ring can significantly influence its biological activity. In some contexts, such as with certain meprin inhibitors, N-methylation has been observed to decrease binding affinity compared to the unsubstituted analogue. nih.gov However, in other cases, the methyl group can favorably occupy a small hydrophobic pocket within the target's binding site, potentially enhancing selectivity or potency. nih.gov Its presence also blocks the N-H group, which could otherwise act as a hydrogen bond donor.

The 3-Methoxy Group: The methoxy (B1213986) group at the C3 position can influence activity through several mechanisms. It is an electron-donating group, which can modulate the electronic properties of the pyrazole ring. The oxygen atom can also act as a hydrogen bond acceptor. Studies on other pyrazole derivatives have shown that methoxy substitution can be favorable for binding to certain enzymes, such as with a triazole-pyrazole derivative that showed good binding affinity to Mycobacterium tuberculosis CYP121A1.

The 4-Ethynyl Group: The ethynyl (B1212043) substituent at the C4 position is a key feature. This small, rigid, and linear group can participate in several types of interactions. Its triple bond can engage in π-stacking or other non-covalent interactions with aromatic residues in a binding pocket. The terminal alkyne C-H can also act as a weak hydrogen bond donor. While direct SAR data for 4-ethynyl pyrazoles is limited, the ethynyl group is a known pharmacophore in many potent enzyme inhibitors, valued for its ability to occupy narrow, cylindrical pockets.

Based on these general principles, hypothetical SAR studies can be designed to explore the importance of each substituent. By systematically modifying the structure of this compound and predicting the change in binding affinity for a plausible target class, such as protein kinases (a common target for pyrazole derivatives), a theoretical SAR profile can be constructed.

The following tables illustrate a hypothetical SAR exploration for this compound against a representative protein kinase. The predicted activities are illustrative and intended to demonstrate the principles of SAR analysis.

Table 1: Theoretical SAR of Modifications at the Pyrazole N1-Position

Compound IDR¹ SubstituentPredicted Kinase Inhibition (IC₅₀)Rationale for Predicted Change in Activity
Parent -CH₃ Baseline The parent compound with a methyl group.
Analogue 1a-HPotentially IncreasedRemoval of the methyl group may reduce steric hindrance and allow the N-H to act as a hydrogen bond donor, which could be favorable for some targets.
Analogue 1b-CH₂CH₃DecreasedA larger ethyl group might introduce steric clashes within a confined hydrophobic pocket, reducing binding affinity.
Analogue 1c-c-PrPotentially IncreasedA cyclopropyl (B3062369) group could offer a better fit into a specific hydrophobic pocket compared to the methyl group, enhancing potency.

Table 2: Theoretical SAR of Modifications at the C3-Position

Compound IDR² SubstituentPredicted Kinase Inhibition (IC₅₀)Rationale for Predicted Change in Activity
Parent -OCH₃ Baseline The parent compound with a methoxy group.
Analogue 2a-OHPotentially IncreasedThe hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming additional favorable interactions with the target.
Analogue 2b-OCF₃DecreasedThe bulky and strongly electron-withdrawing trifluoromethoxy group could be electronically and sterically unfavorable for binding.
Analogue 2c-CH₃VariableReplacement with a methyl group would increase lipophilicity but remove the hydrogen bond accepting capability of the methoxy oxygen, with the net effect being target-dependent.

Table 3: Theoretical SAR of Modifications at the C4-Position

Compound IDR³ SubstituentPredicted Kinase Inhibition (IC₅₀)Rationale for Predicted Change in Activity
Parent -C≡CH Baseline The parent compound with an ethynyl group.
Analogue 3a-HDecreasedRemoval of the ethynyl group would likely lead to a significant loss of key interactions within the binding site, reducing potency.
Analogue 3b-C≡NPotentially IncreasedA cyano group is a bioisostere of the ethynyl group and can act as a strong hydrogen bond acceptor, potentially improving binding affinity.
Analogue 3c-ClDecreasedWhile a chloro group can occupy a similar space, it lacks the specific electronic and geometric features of the ethynyl group that may be critical for activity.

These theoretical explorations underscore the importance of each functional group on the this compound scaffold. The N-methyl group modulates steric and hydrophobic interactions at the N1 position. The 3-methoxy group provides a key hydrogen bond acceptor and influences the electronic nature of the ring. The 4-ethynyl group is predicted to be a critical pharmacophore, likely involved in specific interactions within a hydrophobic and sterically constrained region of a target protein's active site. Experimental validation through synthesis and biological screening of these and other analogs would be required to confirm these predictions and to identify the actual molecular targets and therapeutic potential of this compound.

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR Experiments)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 4-ethynyl-3-methoxy-1-methyl-1H-pyrazole is expected to show distinct signals corresponding to the different types of protons in the molecule. The pyrazole (B372694) ring proton (H-5) would likely appear as a singlet in the aromatic region. The methyl group attached to the pyrazole nitrogen (N-CH₃) and the methoxy (B1213986) group protons (O-CH₃) would each produce a singlet in the upfield region. The acetylenic proton (C≡C-H) is anticipated to be observed as a singlet with a characteristic chemical shift.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide insights into the carbon framework. Distinct signals are expected for the two quaternary carbons of the alkyne group, the carbons of the pyrazole ring, the methyl carbon of the N-methyl group, and the methoxy carbon. The chemical shifts of the pyrazole ring carbons are influenced by the substituents.

2D NMR Experiments: To unambiguously assign the ¹H and ¹³C signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable. For instance, an HMBC experiment would show correlations between the pyrazole ring protons and the carbons of the substituents, confirming their relative positions.

Expected ¹H and ¹³C NMR Data (Based on analysis of similar pyrazole structures)

Assignment Expected ¹H Chemical Shift (δ, ppm) Expected ¹³C Chemical Shift (δ, ppm)
H-5 (pyrazole ring)7.0 - 8.0125.0 - 135.0
N-CH₃3.7 - 4.035.0 - 40.0
O-CH₃3.8 - 4.255.0 - 60.0
C≡C-H2.5 - 3.570.0 - 85.0 (C-H)
C≡C -HNot Applicable75.0 - 90.0 (C-pyrazole)
C-3 (pyrazole ring)Not Applicable155.0 - 165.0
C-4 (pyrazole ring)Not Applicable90.0 - 100.0

Infrared (IR) and Raman Spectroscopy (FT-IR, ATR)

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

FT-IR/ATR Spectroscopy: The IR spectrum of this compound is expected to display characteristic absorption bands. A sharp, weak band around 3300 cm⁻¹ would be indicative of the C-H stretch of the terminal alkyne. The C≡C triple bond stretch would appear as a sharp, weak to medium band in the region of 2100-2150 cm⁻¹. The C-O stretching of the methoxy group is expected to be observed in the 1050-1250 cm⁻¹ region. Vibrations associated with the pyrazole ring (C=N and C=C stretching) would be found in the 1400-1600 cm⁻¹ range.

Expected IR Absorption Bands

Functional Group Expected Vibrational Frequency (cm⁻¹) Intensity
Acetylenic C-H Stretch~3300Sharp, Weak
C≡C Stretch2100 - 2150Sharp, Weak to Medium
C-H Stretch (Aromatic/Alkyl)2850 - 3100Medium to Strong
C=N, C=C Stretch (Pyrazole)1400 - 1600Medium
C-O Stretch (Methoxy)1050 - 1250Strong

Mass Spectrometry (MS, HRMS, EIMS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

EIMS and HRMS: Electron Ionization Mass Spectrometry (EIMS) would likely show a prominent molecular ion peak [M]⁺ corresponding to the molecular weight of this compound (136.15 g/mol ). researchgate.net High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the elemental formula (C₇H₈N₂O) with high accuracy. The fragmentation pattern in the mass spectrum would be expected to show losses of small, stable fragments such as a methyl group (M-15) or a methoxy group (M-31).

Ultraviolet-Visible (UV-Vis) Spectroscopy and Optical Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. The pyrazole ring system, being aromatic, and the ethynyl (B1212043) group are expected to contribute to the UV absorption of this compound. While specific data is not available, related pyrazole derivatives often exhibit absorption maxima in the UV region. For instance, a substituted pyrazole-indole hybrid was reported to have a UV-Vis absorption maximum at 384 nm. rsc.org

Chromatographic Techniques for Purity Assessment (TLC, HPLC, GC)

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for monitoring the progress of chemical reactions.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid method for a qualitative assessment of purity. For this compound, a suitable mobile phase, likely a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, would be used on a silica (B1680970) gel plate. The compound's purity would be indicated by the presence of a single spot.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): HPLC and GC are powerful techniques for quantitative purity analysis. A reversed-phase HPLC method, using a C18 column and a mobile phase such as a mixture of acetonitrile (B52724) and water or a buffer, would be appropriate for determining the purity of this compound. GC could also be employed if the compound is sufficiently volatile and thermally stable. Commercial suppliers often report purity levels, for instance, a purity of 95% is mentioned for this compound by some vendors. sigmaaldrich.comsigmaaldrich.com

Research Horizons and Potential Applications in Chemical Science

Role as Versatile Synthetic Building Blocks for Complex Organic Compounds

The structure of 4-ethynyl-3-methoxy-1-methyl-1H-pyrazole makes it a highly valuable and versatile building block for the synthesis of more complex organic molecules. The terminal alkyne (ethynyl group) is a particularly powerful functional handle for a variety of coupling reactions.

Key synthetic transformations where this compound could serve as a precursor include:

Sonogashira Coupling: The ethynyl (B1212043) group can readily participate in palladium-catalyzed cross-coupling reactions with aryl or vinyl halides, enabling the straightforward attachment of the pyrazole (B372694) core to various aromatic systems.

Click Chemistry: The alkyne is a prime substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and regioselective reaction that forms a stable triazole ring. This allows for the covalent linking of the pyrazole to biomolecules, polymers, or other molecular fragments tagged with an azide (B81097) group.

Other Alkyne Reactions: The ethynyl group can also undergo hydration to form a ketone, reduction to an alkene or alkane, or participate in various cycloaddition reactions, further expanding its synthetic utility. nih.gov

The pyrazole ring itself is a stable aromatic system that can be further functionalized. For instance, palladium-catalyzed direct arylation at the C-5 position of the pyrazole ring has been demonstrated, offering a route to 5-aryl-substituted pyrazoles. researchgate.net The combination of the reactive ethynyl group and the stable, yet functionalizable, pyrazole core makes this compound a potent intermediate for creating diverse molecular libraries for screening in drug discovery and materials science.

Development of Novel Ligands for Coordination Chemistry

Pyrazole derivatives are renowned for their ability to act as ligands in coordination chemistry. pharmaguideline.com N-unsubstituted pyrazoles, in particular, are versatile ligands due to their proton-responsive nature and are fundamental to the creation of "scorpionate" ligands, which are tridentate ligands formed by reacting pyrazole with potassium borohydride. pharmaguideline.comnih.gov

Although this compound is methylated at the N-1 position, the N-2 nitrogen atom retains its lone pair of electrons and is available for coordination to a metal center. This makes it a potential monodentate or bidentate ligand. Furthermore, the ethynyl group can also coordinate to metal centers or be functionalized with other donor groups to create multidentate ligands. Pincer-type ligands incorporating protic pyrazole groups have shown significant utility in catalysis, and the fundamental pyrazole structure of this compound could be adapted for such applications. nih.govnih.gov

Precursors for Advanced Functional Materials and Chemosensors

The electronic properties and rigid structure of the pyrazole ring, combined with the reactive ethynyl group, position this compound as a promising precursor for functional materials.

Polymers and Organic Electronics: The ethynyl group allows for polymerization, potentially leading to conjugated polymers with interesting photophysical or electronic properties. Such materials could be explored for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics. Research on N-acyl pyrazole derivatives has already highlighted their potential for solid-state luminescence and applications in organic electronics. rsc.org

Chemosensors: The pyrazole scaffold is a common component in chemosensors. Pyridine-pyrazole systems, for example, have been developed as fluorescent "turn-on" sensors for the detection of metal ions like Al³⁺. The ethynyl group of this compound could be functionalized via click chemistry to attach a fluorophore or a specific ion-binding unit, creating a highly selective chemosensor.

Exploration in Chemical Biology as Scaffolds for Modulating Enzyme/Receptor Activity (Focus on Molecular Interaction, not Clinical Outcome)

The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities. mdpi.com This is due to its ability to form key hydrogen bonds and engage in various non-covalent interactions with biological macromolecules like enzymes and receptors.

Derivatives of 1-methyl-1,4-dihydroindeno[1,2-c]pyrazole have been designed as tubulin polymerization inhibitors that bind to the colchicine (B1669291) binding site at the interface of αβ-tubulin heterodimers. nih.gov The core structure of this compound could serve as a foundational scaffold for designing new molecules aimed at specific biological targets. The methoxy (B1213986) and ethynyl groups provide points for synthetic modification to optimize molecular interactions and binding affinity. For example, in silico studies on other pyrazole derivatives have shown robust binding interactions with proteins such as DNA Gyrase and Lanosterol 14 α-demethylase, indicating the scaffold's potential for targeted molecular design. bibliotekanauki.pl

Future Directions in Catalysis and Reaction Design for Pyrazole Chemistry

The synthesis of pyrazoles continues to evolve, with future research focusing on more efficient and versatile catalytic methods. Key future directions relevant to the synthesis and functionalization of compounds like this compound include:

C-H Activation: Developing catalytic systems for the direct C-H functionalization of the pyrazole ring would provide a more atom-economical way to introduce substituents without the need for pre-functionalized starting materials.

Multicomponent Reactions (MCRs): Designing novel MCRs allows for the rapid assembly of complex pyrazole derivatives in a single step from simple precursors. nih.govresearchgate.net This approach is highly efficient for generating molecular diversity.

Novel Catalytic Systems: The use of transition-metal catalysts (e.g., ruthenium, palladium, copper) continues to be a major area of research for pyrazole synthesis. organic-chemistry.org The development of protic pyrazole complexes as catalysts for reactions like transfer hydrogenation represents a growing field where the pyrazole ligand itself plays an active role in the catalytic cycle. nih.gov

Green Chemistry Approaches in Pyrazole Synthesis

In recent years, there has been a significant shift towards developing green and sustainable methods for synthesizing pyrazole derivatives to minimize environmental impact. nih.govresearchgate.net These approaches focus on reducing hazardous waste, improving energy efficiency, and using renewable resources. researchgate.net

Key green strategies applicable to pyrazole synthesis include:

Use of Green Solvents: Replacing traditional organic solvents with environmentally benign alternatives like water or ethanol. jetir.orgthieme-connect.com

Energy-Efficient Techniques: Employing microwave irradiation or ultrasonic-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.netnih.govmdpi.com

Green Catalysts: Utilizing biodegradable, recyclable, or non-toxic catalysts, such as ammonium (B1175870) chloride or nano-ZnO, improves the sustainability of the synthesis. jetir.orgmdpi.com

Solvent-Free Reactions: Performing reactions under solvent-free conditions, for example by grinding reagents together in a ball mill, minimizes waste and can lead to higher yields. rsc.orgresearchgate.net

Interactive Table: Comparison of Green Synthesis Methods for Pyrazole Derivatives

MethodCatalyst/MediumEnergy SourceKey AdvantagesReference
Aqueous Synthesis Water, various catalystsConventional HeatingEnvironmentally benign, readily available solvent thieme-connect.com
Microwave-Assisted Triethylamine, SnCl₂Microwave IrradiationRapid reaction times, often higher yields researchgate.netnih.gov
Ultrasound-Assisted Cyanuric acid, 1-methyl imidazole (B134444) in waterSonicationMild conditions, simple procedure, excellent yields researchgate.net
Solvent-Free Grinding Ball millMechanical EnergyMinimal waste, high efficiency, good for AIE compounds rsc.orgresearchgate.net
Green Catalyst Ammonium chloride, nano-ZnOConventional HeatingRecyclable/non-toxic catalyst, simple work-up jetir.orgmdpi.com

Q & A

Q. What are the primary synthetic routes for 4-ethynyl-3-methoxy-1-methyl-1H-pyrazole, and how do reaction conditions influence yield?

The synthesis of this compound often leverages copper-catalyzed azide-alkyne cycloaddition (CuAAC) due to the reactivity of the ethynyl group. For example, triazole-pyrazole hybrids are synthesized via CuAAC using copper sulfate and sodium ascorbate in THF/water (1:1) at 50°C for 16 hours, achieving yields of ~60% after column chromatography . Key variables include:

  • Catalyst loading : Optimal copper sulfate concentration (0.1–0.2 equiv.) minimizes side reactions.
  • Temperature : Elevated temperatures (50–60°C) accelerate cyclization but may degrade sensitive substituents.
  • Solvent system : Polar aprotic solvents like THF enhance solubility of intermediates.

Q. Which spectroscopic techniques are critical for characterizing the structure of this compound?

  • NMR : 1^1H and 13^13C NMR identify substituent positions (e.g., methoxy at C3, ethynyl at C4). The methyl group at N1 typically resonates at δ 3.7–3.9 ppm .
  • X-ray crystallography : Resolves stereoelectronic effects, such as planarity of the pyrazole ring and bond angles (e.g., C≡C bond geometry) .
  • HRMS : Confirms molecular formula (e.g., C7_7H8_8N2_2O for the core structure with ethynyl and methoxy groups).

Advanced Research Questions

Q. How can regioselectivity challenges in ethynyl group introduction be addressed?

Ethynylation at C4 competes with undesired substitution at other positions. Strategies include:

  • Directive groups : Methoxy at C3 acts as an electron-donating group, directing ethynyl introduction via Sonogashira coupling .
  • Protecting groups : Temporary protection of reactive sites (e.g., silyl ethers for hydroxyl groups) prevents side reactions .
  • Catalyst tuning : Palladium/copper bimetallic systems improve selectivity for C4 over C5 substitution .

Q. What mechanistic insights explain contradictory yields in similar synthetic protocols?

Discrepancies in reported yields (e.g., 60% vs. 75%) arise from:

  • Oxygen sensitivity : Ethynyl intermediates are prone to oxidation; inert atmospheres (N2_2/Ar) improve reproducibility .
  • Byproduct formation : Competing Glaser coupling of ethynyl groups generates dimers, reducing yields. Lower copper loading (≤0.1 equiv.) suppresses this .
  • Workup efficiency : Incomplete extraction (e.g., using CH2_2Cl2_2 vs. EtOAc) leads to product loss during purification .

Q. How does the electronic nature of substituents impact the compound’s reactivity in cross-coupling reactions?

  • Methoxy group (C3) : Enhances electron density at C4, facilitating electrophilic substitution (e.g., halogenation) but slowing nucleophilic attacks .
  • Ethynyl group (C4) : Participates in π-backbonding with transition metals (e.g., Pd), enabling Suzuki-Miyaura and Heck reactions .
  • Methyl group (N1) : Steric hindrance at N1 reduces unwanted N-alkylation during functionalization .

Q. What strategies mitigate instability of this compound under acidic/basic conditions?

  • pH control : Storage in neutral buffers (pH 6–8) prevents hydrolysis of the methoxy group.
  • Light exclusion : UV-sensitive ethynyl bonds degrade under prolonged light exposure; amber glassware is recommended .
  • Derivatization : Conversion to stable derivatives (e.g., triazoles via CuAAC) improves shelf life .

Methodological Considerations

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • DFT calculations : Predict frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for functionalization .
  • Docking studies : Simulate interactions with biological targets (e.g., enzyme active sites) to optimize substituent geometry .

Q. What analytical workflows resolve overlapping signals in NMR spectra of complex derivatives?

  • 2D NMR (COSY, HSQC) : Assigns coupled protons and carbons, distinguishing methoxy (δ 3.3–3.5 ppm) from methyl groups (δ 1.2–1.5 ppm) .
  • DOSY : Differentiates isomers based on hydrodynamic radius in solution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.